molecular formula C10H14N2O3S B14808520 2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide

2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide

Cat. No.: B14808520
M. Wt: 242.30 g/mol
InChI Key: BFXWFCRDIFDHHR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the aminomethyl and cyclopropoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the effects of sulfonamide-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl and cyclopropoxy groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzenesulfonamide: Lacks the cyclopropoxy group, which may affect its binding properties and reactivity.

    3-Cyclopropoxybenzenesulfonamide: Lacks the aminomethyl group, which may influence its biological activity.

Uniqueness

2-(Aminomethyl)-3-cyclopropoxybenzenesulfonamide is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which can confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s versatility in various applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(aminomethyl)-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c11-6-8-9(15-7-4-5-7)2-1-3-10(8)16(12,13)14/h1-3,7H,4-6,11H2,(H2,12,13,14)

InChI Key

BFXWFCRDIFDHHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)CN

Origin of Product

United States

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